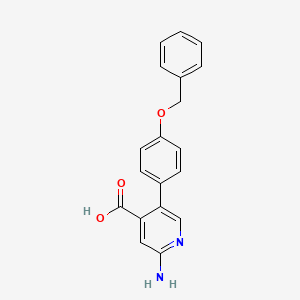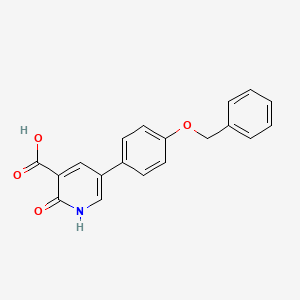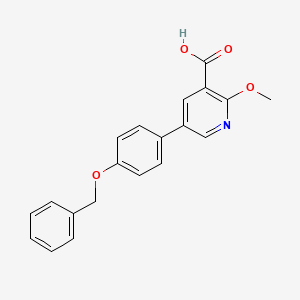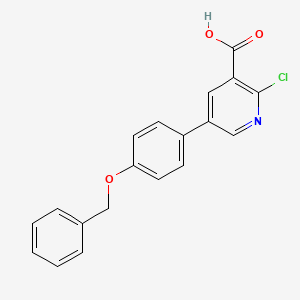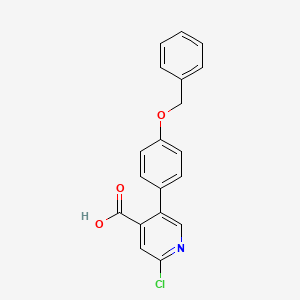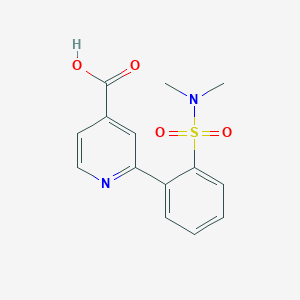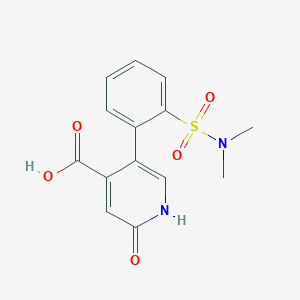
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% (5-DMS-2HIN) is an organic compound which is used in a variety of scientific applications. It is a member of the isonicotinic acid family, which is a group of compounds with a variety of different uses. 5-DMS-2HIN is a colorless solid which is soluble in water and has a melting point of around 90°C. It is a useful compound for a variety of scientific purposes due to its unique properties, such as its high solubility in water, low toxicity, and low cost.
Applications De Recherche Scientifique
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has a variety of scientific applications, including in the fields of biochemistry, pharmacology, and toxicology. It has been used in the study of various biological processes, such as enzyme inhibition, signal transduction, and metabolic pathways. 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has also been used to study the effects of drugs on the body, as well as in the development of new drugs. Additionally, it has been used in the development of diagnostic tests for various diseases, as well as in the study of the effects of environmental pollutants on human health.
Mécanisme D'action
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is thought that 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% binds to these enzymes and blocks their activity, thereby preventing the formation of certain metabolites which are involved in various biological processes.
Biochemical and Physiological Effects
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the formation of various metabolites. It has also been shown to reduce inflammation, as well as to have anti-tumor and anti-cancer effects. Additionally, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have antioxidant properties, which may be beneficial in the prevention of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has a variety of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in water, which makes it easy to use in aqueous solutions. Additionally, it is non-toxic and has a low melting point, which makes it suitable for use in a variety of experiments. The main limitation of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.
Orientations Futures
There are a variety of potential future directions for the use of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%. One potential direction is the development of new drugs which utilize its inhibitory properties. Additionally, it could be used in the development of diagnostic tests for various diseases, as well as in the study of the effects of environmental pollutants on human health. Furthermore, it could be used to study the effects of drugs on the body, as well as in the development of new drugs. Finally, it could be used to study the effects of various biological processes, such as enzyme inhibition and signal transduction.
Méthodes De Synthèse
5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized using a two-step reaction which involves the condensation of 2-N,N-dimethylsulfamoylphenol and 2-hydroxyisonicotinic acid. The first step involves the reaction of the two compounds in an aqueous solution at a temperature of around 70°C. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture, which leads to the formation of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%. This reaction is generally carried out under mild conditions, and the desired product can be isolated in high yields.
Propriétés
IUPAC Name |
5-[2-(dimethylsulfamoyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)12-6-4-3-5-9(12)11-8-15-13(17)7-10(11)14(18)19/h3-8H,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCXQHGQXJMQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


